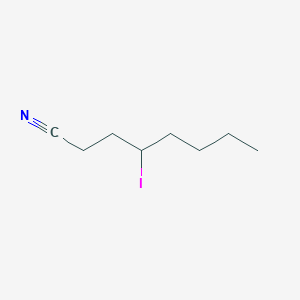
4-Iodooctanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodooctanenitrile is an organic compound with the molecular formula C8H14IN. It is a nitrile derivative where an iodine atom is attached to the fourth carbon of an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodooctanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 4-iodooctane with sodium cyanide (NaCN) in ethanol under reflux conditions.
From Amides: Another method involves the dehydration of 4-iodooctanamide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-Iodooctanenitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-iodooctylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of 4-iodooctanoic acid.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Hydrolysis Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Substitution Reagents: Grignard reagents (RMgX), sodium cyanide (NaCN).
Major Products:
Reduction: 4-Iodooctylamine.
Hydrolysis: 4-Iodooctanoic acid.
Substitution: Various ketones depending on the Grignard reagent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-iodooctanenitrile depends on the specific reaction or applicationThe iodine atom can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Iodooctanenitrile can be compared with other nitrile compounds such as octanenitrile and 4-bromooctanenitrile:
Octanenitrile: Lacks the iodine atom, making it less reactive in electrophilic substitution reactions.
4-Bromooctanenitrile: Similar in structure but with a bromine atom instead of iodine, which affects its reactivity and the conditions required for its reactions.
Uniqueness: The presence of the iodine atom in this compound makes it more reactive in certain types of chemical reactions, providing unique opportunities for its use in synthesis and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, with ongoing research into its applications in biology, medicine, and industrial processes.
Properties
CAS No. |
578763-52-7 |
|---|---|
Molecular Formula |
C8H14IN |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
4-iodooctanenitrile |
InChI |
InChI=1S/C8H14IN/c1-2-3-5-8(9)6-4-7-10/h8H,2-6H2,1H3 |
InChI Key |
KBVVVZJLKZMWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


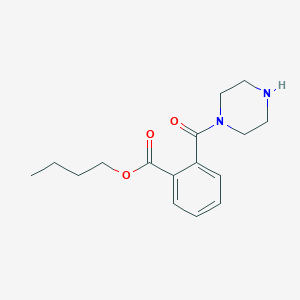
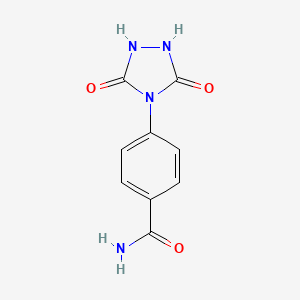
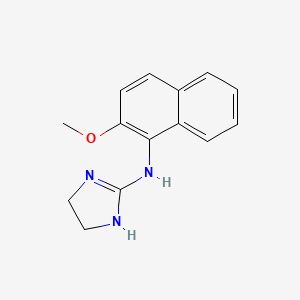
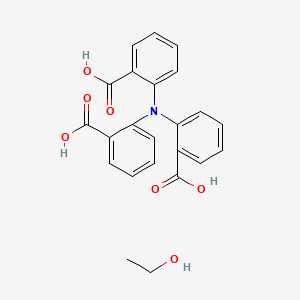
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
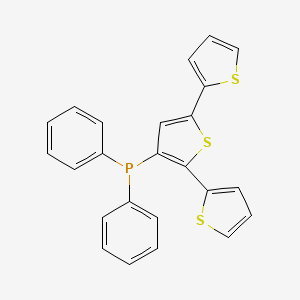
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
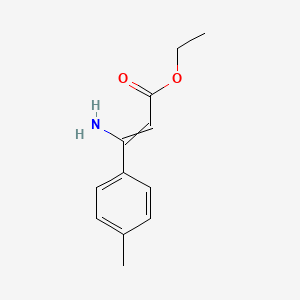
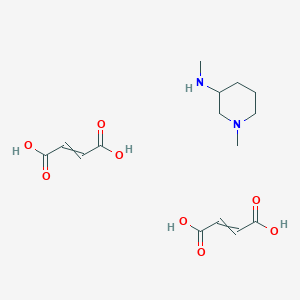
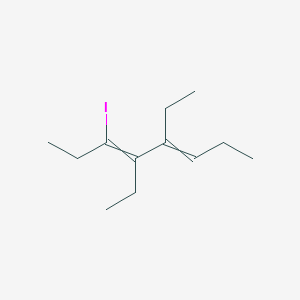
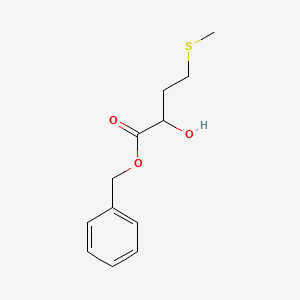

![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
